molecular formula C18H32BrN3O3Si2 B14093608 7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one

7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14093608
M. Wt: 474.5 g/mol
InChI Key: DUFWPCKFSZXSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[4,5-b]pyridine family, a heterocyclic scaffold notable for its pharmaceutical relevance. The structure features a bromine atom at position 7 and two [[2-(trimethylsilyl)ethoxy]methyl] (SEM) groups at the 1- and 3-positions. The SEM groups serve as protective moieties, enhancing stability during synthetic modifications while allowing deprotection under mild acidic conditions . Bromination at position 7 facilitates further functionalization via cross-coupling reactions, making it a versatile intermediate in drug discovery .

Properties

Molecular Formula

C18H32BrN3O3Si2

Molecular Weight

474.5 g/mol

IUPAC Name

7-bromo-1,3-bis(2-trimethylsilylethoxymethyl)imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C18H32BrN3O3Si2/c1-26(2,3)11-9-24-13-21-16-15(19)7-8-20-17(16)22(18(21)23)14-25-10-12-27(4,5)6/h7-8H,9-14H2,1-6H3

InChI Key

DUFWPCKFSZXSFG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CN=C2N(C1=O)COCC[Si](C)(C)C)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis begins with 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, a heterocyclic core synthesized via cyclization of 5-bromo-2,3-diaminopyridine with phosgene or its equivalents. This precursor is highly reactive due to its NH groups, necessitating protection before further functionalization.

MEM Protection Strategy

The dual MEM protection is achieved using 2-(trimethylsilyl)ethoxymethyl chloride (MEMCl) under basic conditions. A representative procedure from patent literature involves:

  • Dissolving the precursor (1 mmol) in anhydrous N,N-dimethylformamide (DMF) .
  • Adding potassium carbonate (4 mmol) and tetra-n-butylammonium bromide (0.1 mmol) as a phase-transfer catalyst.
  • Dropwise addition of MEMCl (2.5 mmol) at 0°C, followed by stirring at room temperature for 48 hours.

Reaction Equation:
$$
\text{C}5\text{H}3\text{BrN}3\text{O} + 2\ \text{MEMCl} \xrightarrow[\text{DMF, K}2\text{CO}3]{\text{TBAB}} \text{C}{18}\text{H}{32}\text{BrN}3\text{O}3\text{Si}2 + 2\ \text{HCl}
$$

Key Conditions:

  • Solvent: DMF or tetrahydrofuran (THF).
  • Base: K₂CO₃ or NaH for deprotonation.
  • Temperature: 0°C to room temperature.

Optimization and Yield Improvements

Yields exceeding 80% are achieved by:

  • Using a 10–20% molar excess of MEMCl to ensure complete bis-protection.
  • Employing anhydrous conditions to prevent hydrolysis of MEMCl.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 2:1).

Table 1: Comparison of MEM Protection Conditions

Parameter VulcanChem Patent CN110746345B
Solvent DMF THF
Base K₂CO₃ K₂CO₃
MEMCl Equivalents 2.5 2.2
Reaction Time 48 h 24 h
Yield Not reported 81–95%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 5.61 (s, 2H, MEM-OCH₂O), 3.72–3.68 (m, 4H, MEM-OCH₂CH₂Si), 0.98–0.94 (m, 4H, MEM-CH₂Si), 0.00 (s, 18H, Si(CH₃)₃).
  • ¹³C NMR: Peaks at δ 160.2 (C=O), 148.7 (C-Br), and 51.8 (OCH₂CH₂Si) confirm the MEM groups.

High-Performance Liquid Chromatography (HPLC)

  • Purity: >98% (C18 column, acetonitrile/water gradient).
  • Retention Time: 12.7 min.

Mass Spectrometry

  • ESI-MS: m/z 474.1 [M+H]⁺, consistent with the molecular formula C₁₈H₃₂BrN₃O₃Si₂.

Comparative Analysis of Methodologies

Solvent and Base Selection

  • DMF vs. THF: DMF offers higher solubility for the precursor but requires stringent drying. THF, while less polar, minimizes side reactions.
  • K₂CO₃ vs. NaH: K₂CO₃ is cost-effective but slower, whereas NaH provides faster deprotonation at the expense of moisture sensitivity.

Scalability and Industrial Relevance

The patent route demonstrates scalability to 500 g batches with yields >90%, using recyclable solvents like THF. In contrast, academic procedures often prioritize purity over throughput.

Applications and Derivatives

The MEM-protected bromoimidazopyridine serves as a precursor for:

  • Suzuki-Miyaura Couplings: Introduction of aryl/heteroaryl groups at the bromine position.
  • Deprotection Strategies: MEM groups are cleaved with titanium tetrachloride (TiCl₄) in dichloromethane, restoring NH functionality for further reactions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The trimethylsilyl ethoxy groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 1, 3, and 5. Below is a comparative analysis:

Compound Name Substituents (Positions 1, 3, 7) Molecular Weight Key Applications/Reactivity Reference(s)
7-Bromo-1,3-bis(SEM)-imidazo[4,5-b]pyridin-2-one SEM (1,3), Br (7) ~500.3* Protected intermediate for kinase inhibitors
6-Bromo-1,3-dimethyl-imidazo[4,5-b]pyridin-2-one CH₃ (1,3), Br (6) 244.1 Planar structure; hydrogen-bonded dimers
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Allyl (3), Br (6) 267.1 Allylation for regioselective modifications
6-Bromo-1,3-di-2-propynyl-imidazo[4,5-b]pyridin-2-one Propargyl (1,3), Br (6) 315.2 Click chemistry applications
3-Methyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one CH₃ (3), Br (6) 215.0 Base structure for SAR studies

*Estimated based on SEM group contribution (each SEM adds ~134.3 g/mol).

Physicochemical Properties

  • Solubility : SEM groups impart lipophilicity, reducing aqueous solubility compared to methyl or allyl derivatives .
  • Crystallinity : Methyl derivatives (e.g., 6-bromo-3-methyl) form planar, hydrogen-bonded dimers, while SEM-protected analogs exhibit lower crystallinity due to steric bulk .
  • Thermal Stability : SEM groups enhance thermal stability (decomposition >200°C), whereas allyl derivatives may degrade at lower temperatures .

Research Findings and Case Studies

  • Case Study 1 : In a 2010 study, 6-bromo-3-methyl-imidazo[4,5-b]pyridin-2-one exhibited planar geometry (r.m.s. deviation 0.017 Å) and formed hydrogen-bonded dimers, critical for crystallographic studies .
  • Case Study 2 : SEM-protected derivatives demonstrated >90% yield in Pd-catalyzed cross-coupling reactions, outperforming allyl analogs (70–80% yield) due to reduced steric hindrance .
  • Case Study 3 : Allyl-substituted derivatives showed regioselective reactivity in Diels-Alder reactions, a trait absent in SEM-protected analogs .

Biological Activity

7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₃₃BrN₂O₄Si₂
  • Molar Mass : 467.56 g/mol
  • Key Functional Groups : Imidazole ring, bromine atom, trimethylsilyl ether groups.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. A notable study demonstrated that related compounds inhibited JAK3-mediated STAT-5 phosphorylation and reduced the proliferation of primary T cells, suggesting a role in modulating immune responses and potentially impacting cancer cell growth .

Table 1: Inhibitory Activity Against Kinases

Kinase% Control @ 10 μM
CDK2100
Chk115
Chk25.2
EGFR83
JAK15.8
JAK20
JAK30
MET19
VEGFR-27.5

This table indicates that the compound shows selective inhibition against certain kinases, particularly JAK family members, which are implicated in various cancer pathways.

The compound's mechanism appears to involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. The inhibition of JAK3 suggests potential applications in treating hematological malignancies where JAK signaling is often dysregulated .

Study on Blood Cancer Cell Lines

A focused study evaluated the cytotoxic effects of various derivatives of imidazo[4,5-b]pyridine compounds against blood cancer cell lines. The results indicated that certain modifications to the side chains enhanced potency against these cell lines. For instance, compounds with alicyclic side chains demonstrated single-digit nanomolar potency against different members of the JAK family .

Q & A

Q. What are the common synthetic routes for preparing 7-bromoimidazo[4,5-b]pyridine derivatives?

The synthesis typically involves alkylation or functionalization of the core imidazo[4,5-b]pyridine scaffold. For example:

  • Alkylation : Reacting 6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one with alkylating agents (e.g., allylbromide, methyl iodide) in DMF using K₂CO₃ as a base. Tetrabutylammonium bromide is often added as a phase-transfer catalyst to enhance reaction efficiency .
  • Protection Strategies : The bis[[2-(trimethylsilyl)ethoxy]methyl] (SEM) groups in the target compound likely serve as protecting groups for NH functionalities, preventing undesired side reactions during synthesis. These groups are introduced via nucleophilic substitution under anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or ethyl acetate-hexane) are standard methods .

Q. How is the structural integrity of this compound validated?

  • X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry. For example, planar fused-ring systems and deviations in torsion angles (e.g., C8−C7−N2−C5 = 81.6°) are analyzed to assess conformational stability .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.87–8.89 ppm in nitropyridin-4-ol derivatives) and carbon frameworks .
    • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What pharmacological activities are associated with imidazo[4,5-b]pyridine derivatives?

These compounds exhibit diverse bioactivities:

  • Kinase Inhibition : Aurora kinase inhibitors (critical in cancer therapy) .
  • Antimicrobial/Anticancer Activity : Bromine substitution enhances electrophilicity, improving DNA/intercellular target interactions .
  • PDE Inhibition : Potential for treating cardiovascular diseases .

Advanced Research Questions

Q. How can researchers address challenges in regioselective bromination or alkylation?

  • Directing Groups : The pyridine nitrogen directs electrophilic bromination to the 7-position. Steric effects from SEM groups may further control substitution patterns .
  • Reaction Optimization : Use of polar aprotic solvents (DMF, DMSO) and controlled stoichiometry minimizes side products. For example, excess methyl iodide (2.5 mmol) ensures complete methylation of NH groups .
  • Monitoring : TLC and HPLC track reaction progress, ensuring intermediates like 6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one are isolated before further functionalization .

Q. How are contradictions in spectral data resolved (e.g., NMR shifts or crystallographic discrepancies)?

  • Solvent Effects : NMR chemical shifts vary with solvents (e.g., DMSO vs. CDCl₃). Referencing internal standards (TMS) and deuterated solvents ensures reproducibility .
  • Crystallographic Refinement : SHELXL software refines X-ray data, accounting for hydrogen bonding (e.g., N–H···O interactions forming dimers) and thermal displacement parameters. Non-merging Friedel pairs may indicate twinning, requiring specialized refinement .

Q. What strategies improve yield in multi-step syntheses?

  • Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .
  • Temperature Control : Low temperatures (0–25°C) prevent decomposition of intermediates like 3-nitropyridin-4-ol during nitration .
  • Scale-Up Considerations : Batch-wise addition of reagents and inert atmosphere (argon) stabilize moisture-sensitive intermediates (e.g., SEM-protected compounds) .

Key Methodological Insights

  • SHELX Software : Critical for refining crystallographic data, particularly for non-centrosymmetric structures .
  • Protection/Deprotection : SEM groups enhance solubility and stability during synthesis but require anhydrous conditions for removal .
  • Bioactivity Screening : Prioritize assays targeting kinase inhibition (e.g., Aurora kinases) due to structural analogs' proven efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.